5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6

LC-MS/MS Stable Isotope Labeling Bioanalysis

5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 is a synthetic, deuterated derivative of 5β-dihydrocortisol, a major inactive metabolite of the glucocorticoid hormone cortisol. It belongs to the class of stable isotope-labeled standards, specifically designed for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.

Molecular Formula C25H40O6
Molecular Weight 442.6 g/mol
Cat. No. B15599439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6
Molecular FormulaC25H40O6
Molecular Weight442.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h15-16,18-20,22,27,29H,5-14H2,1-4H3/t15?,16-,18+,19+,20+,22-,23+,24+,25+/m1/s1/i8D2,12D2,14D2
InChIKeyQUBOQAKPDWZFKM-DAZOMBEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6: A Stable Isotope-Labeled Corticosteroid Metabolite for Quantitative Bioanalysis


5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 is a synthetic, deuterated derivative of 5β-dihydrocortisol, a major inactive metabolite of the glucocorticoid hormone cortisol [1]. It belongs to the class of stable isotope-labeled standards, specifically designed for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays . The compound features a molecular weight of 442.62 g/mol (formula C25H34D6O6) due to the incorporation of six deuterium atoms at specific positions . This isotopic labeling results in a mass shift of +6 Da compared to the unlabeled analog, a critical property that enables its differentiation and quantification in complex biological matrices .

Why 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 Cannot Be Replaced by Unlabeled or Structurally Similar Analogs in Quantitative Assays


The unique isotopic signature of 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 is non-negotiable for accurate quantitative analysis by LC-MS/MS. Unlabeled 5β-dihydrocortisol cannot serve as an internal standard because it co-elutes and cannot be distinguished from endogenous analyte in biological samples, leading to severe ion suppression and irreproducible quantification . Even closely related deuterated standards, such as cortisol-d4, exhibit different chromatographic behavior and extraction efficiencies, as highlighted by studies where the use of a structurally mismatched IS introduced systematic bias and compromised method accuracy [1]. The 1-ethoxy ethyl ether modification further alters the physicochemical properties of the parent steroid, making a matched isotopic standard the only valid approach for compensating for matrix effects, recovery losses, and instrument variability .

Quantitative Differentiation of 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6: Evidence-Based Advantages


Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Unambiguous Analyte Discrimination

5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 exhibits a +6 Da mass shift relative to the unlabeled compound, a critical feature for its application as an internal standard. This difference is sufficient to avoid any interference from the M+1 and M+2 natural isotope peaks of the unlabeled analyte, a common problem when using internal standards with only 2 or 3 deuterium labels. In LC-MS/MS analysis, the deuterated compound enables the use of distinct MRM transitions (e.g., m/z 442.6 → specific product ion) that are completely separated from the endogenous analyte (m/z 436.6) .

LC-MS/MS Stable Isotope Labeling Bioanalysis

Enhanced Metabolic Stability: Deuterium Kinetic Isotope Effect (KIE) Slows Metabolic Clearance

The strategic replacement of hydrogen with deuterium at metabolically vulnerable positions in 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 is known to significantly slow the rate of metabolism via the primary kinetic isotope effect (KIE) . This effect, documented for other deuterated steroids and explicitly noted for this compound class, results in a reduced rate of C-H bond cleavage by metabolic enzymes, thereby extending the compound's in vivo or in vitro half-life .

Deuterium Labeling Metabolic Stability Pharmacokinetics

Potentiation of Dexamethasone-Induced Intraocular Pressure (IOP) Elevation: An In Vivo Functional Assay

5β-Dihydrocortisol, the active metabolite to which 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 is a prodrug, has been shown to potentiate the action of topically applied dexamethasone in raising intraocular pressure (IOP) in young rabbits [1]. In a controlled study, co-administration of 0.06% dexamethasone with 0.1% or 1.0% 5β-dihydrocortisol resulted in an IOP elevation of 7-10 mmHg within 18 days of treatment . By contrast, 0.06% dexamethasone alone failed to produce a comparable increase, highlighting the specific synergistic effect of this metabolite .

Glaucoma Research Glucocorticoid Potentiation In Vivo Pharmacology

Receptor Binding Profile: Differential Affinity for Mineralocorticoid vs. Glucocorticoid Receptors

5β-Dihydrocortisol, the parent compound, exhibits a distinct receptor binding profile compared to cortisol and its 5α-isomer. In competition assays using rat kidney slices, the relative affinity for the mineralocorticoid receptor (MR) was 0.042 for 5β-DHF, compared to 0.20 for cortisol and 0.083 for 5α-DHF (relative to aldosterone = 1.00) [1]. For the glucocorticoid receptor (GR), affinities were 0.001 for 5β-DHF vs. 0.10 for cortisol and 0.002 for 5α-DHF (relative to dexamethasone = 1.00) [2]. This profile establishes 5β-DHF as a weak glucocorticoid but a potential mineralocorticoid, a critical distinction for studies of steroid hormone action .

Receptor Binding Mineralocorticoid Glucocorticoid

Optimal Application Scenarios for 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 in Research and Industry


Accurate LC-MS/MS Quantification of 5β-Dihydrocortisol in Biological Fluids for Pharmacokinetic and Metabolism Studies

This compound is indispensable as an internal standard for the precise quantification of 5β-dihydrocortisol in complex biological matrices such as plasma, urine, and tissue homogenates. Its +6 Da mass shift and matched physicochemical properties ensure accurate compensation for matrix effects, ion suppression, and extraction losses, enabling robust and reproducible LC-MS/MS assays . This is critical for studies investigating cortisol metabolism, 5β-reductase activity, and the disposition of steroid-based therapeutics .

Investigation of Glucocorticoid-Induced Glaucoma: In Vivo and In Vitro Potentiation Studies

Researchers studying the mechanisms of glucocorticoid-induced ocular hypertension and glaucoma rely on 5β-dihydrocortisol for its well-documented ability to potentiate the IOP-elevating effects of dexamethasone. The deuterated analog enables precise measurement of 5β-dihydrocortisol levels in ocular tissues following topical application, providing a direct correlation between tissue concentration and observed IOP changes . This application is essential for preclinical evaluation of novel anti-glaucoma agents and for understanding the pathophysiology of steroid-induced glaucoma .

Functional Dissection of Mineralocorticoid vs. Glucocorticoid Receptor Signaling

The distinct receptor binding profile of 5β-dihydrocortisol—weak glucocorticoid but measurable mineralocorticoid activity—makes it a valuable tool for isolating MR-mediated effects from GR-mediated effects. The deuterated compound can be used as a tracer in receptor binding and cell-based assays to quantify MR occupancy and to study the downstream signaling pathways activated by this selective steroid . This is particularly relevant in renal physiology, cardiovascular research, and endocrinology where MR signaling plays a crucial role .

Quality Control and Reference Standard for Steroid Metabolite Analysis in Clinical and Research Laboratories

In high-throughput clinical chemistry and research core facilities, this compound serves as a certified reference material and internal standard for the routine analysis of corticosteroid metabolites. Its use ensures inter-laboratory comparability and long-term assay consistency, meeting the stringent requirements of regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation . The stable isotope label provides a definitive identifier for the analyte, reducing the risk of false positives and improving the overall reliability of steroid profiling panels .

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